4-(2,2-ジクロロエテニル)-1,3-チアゾール-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

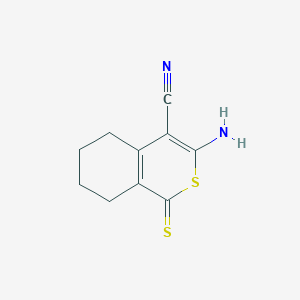

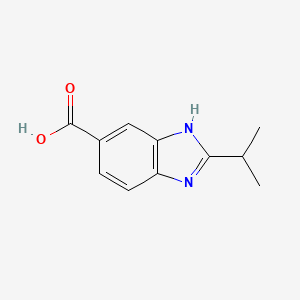

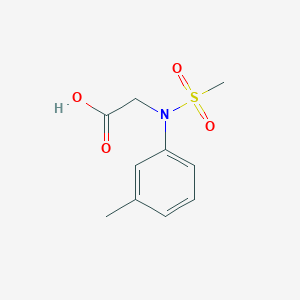

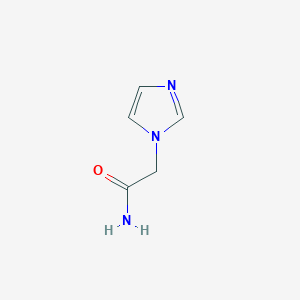

The compound “4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. The 2,2-dichloroethenyl group is a type of vinyl group, which is a derivative of ethene, the simplest alkene .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic thiazole ring and the 2,2-dichloroethenyl group. The presence of the nitrogen in the ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis

As a thiazole derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The 2,2-dichloroethenyl group might also participate in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Thiazoles are generally stable compounds, but the 2,2-dichloroethenyl group might make the compound more reactive .科学的研究の応用

ピレスロイド系殺虫剤の合成

4-(2,2-ジクロロエテニル)-1,3-チアゾール-2-アミン: は、ピレスロイド系殺虫剤の合成における重要な中間体です 。ピレスロイドは、その高い有効性と哺乳類に対する低毒性のために広く使用されています。これらは、昆虫の神経系に影響を与え、麻痺と死に至らしめることで機能します。

有機合成研究

この化合物は、新しい材料や化学物質の開発に潜在的な用途を持つさまざまな誘導体を生成するための有機合成研究で使用されます 。他の有機化合物との反応性により、新しい反応や経路の発見につながる可能性があります。

殺虫剤抵抗性の研究

4-(2,2-ジクロロエテニル)-1,3-チアゾール-2-アミンが、ピレスロイド系殺虫剤に対する昆虫の抵抗機構における役割は、重要な研究分野です 。これを理解することで、耐性を克服できる新しい化合物を設計するのに役立ちます。

ベクターコントロールの用途

ピレスロイドの合成における役割により、この化合物は間接的にベクターコントロール戦略に貢献しています 。この中間体を使用して合成されたピレスロイドは、マラリアやデング熱などの病気の予防のために蚊帳やその他の材料に使用されています。

材料科学

研究者は、この化合物を材料科学で使用して、耐久性の向上や特殊な機能など、強化された特性を持つ新しいポリマーやコーティングを開発しています .

分析化学

分析化学では、4-(2,2-ジクロロエテニル)-1,3-チアゾール-2-アミンは、さまざまなサンプル中のピレスロイド化合物の定量および同定における標準または試薬として使用できます .

将来の方向性

作用機序

Target of Action

Similar compounds such as beta-cypermethrin and dichlorvos, which are organophosphate insecticides, are known to target the nervous system of insects . They act as neurotoxins, affecting the presynaptic voltage-gated sodium channels in nerve membranes .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system.

Biochemical Pathways

Similar compounds like dichlorvos are known to interfere with the action of acetylcholinesterase, leading to an excess of acetylcholine in the synaptic cleft . This could potentially affect various downstream effects such as muscle contraction, heart rate, and other functions regulated by the nervous system.

Pharmacokinetics

Similar compounds like dichlorvos are known to have high aqueous solubility and volatility . These properties could potentially influence the bioavailability of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound might cause overstimulation of the nervous system, leading to paralysis and potentially death of the target organisms .

生化学分析

Biochemical Properties

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system This inhibition leads to an accumulation of acetylcholine, affecting nerve signal transmission

Cellular Effects

The effects of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of acetylcholinesterase disrupts normal nerve function, leading to symptoms of neurotoxicity

Molecular Mechanism

At the molecular level, 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is crucial for its inhibitory effect. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy

Dosage Effects in Animal Models

The effects of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to severe neurotoxic effects . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxicity. Additionally, high doses of the compound can cause adverse effects such as respiratory failure and convulsions, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . The compound may also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on health.

Transport and Distribution

The transport and distribution of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and toxicity. Studies have shown that the compound tends to accumulate in nervous tissue, which correlates with its neurotoxic effects.

Subcellular Localization

The subcellular localization of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c6-4(7)1-3-2-10-5(8)9-3/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJBCVLGZJGWQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C=C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352053 |

Source

|

| Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73040-47-8 |

Source

|

| Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)